Cas no 13346-06-0 (dimethyl pinifolate)

dimethyl pinifolate structure
Product name:dimethyl pinifolate
dimethyl pinifolate Chemical and Physical Properties
Names and Identifiers
-
- dimethyl pinifolate
- Pinifolsaeuredimethylester
- (13R)-Labd-8(17)-ene-15,18-dioic acid dimethyl ester
- (1S,βR,4aα,8aβ)-Decahydro-5α-(methoxycarbonyl)-β,5,8a-trimethyl-2-methylene-1-naphthalenepentanoic acid methyl ester
- 13346-06-0
- methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
-
- Inchi: InChI=1S/C22H36O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h15,17-18H,2,7-14H2,1,3-6H3/t15-,17+,18-,21-,22-/m1/s1
- InChI Key: MMEXTNDBWOEMTB-YPMMDKOUSA-N
- SMILES: CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)CC(=O)OC
Computed Properties
- Exact Mass: 364.26135963g/mol
- Monoisotopic Mass: 364.26135963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 52.6Ų
dimethyl pinifolate Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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